Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate
CAS No.: 1422344-13-5
Cat. No.: VC2972149
Molecular Formula: C14H24INO4
Molecular Weight: 397.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1422344-13-5 |
|---|---|
| Molecular Formula | C14H24INO4 |
| Molecular Weight | 397.25 g/mol |
| IUPAC Name | tert-butyl 2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate |
| Standard InChI | InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3 |
| Standard InChI Key | GXDDETCOIZTESK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI |
Introduction
Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by their unique structure, where two rings are interconnected through a single atom, forming a spiro center. This compound has the CAS number 1422344-13-5 and is notable for its potential applications in medicinal chemistry and materials science.
Chemical Identifiers
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CAS Number: 1422344-13-5.
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InChI Key: GXDDETCOIZTESK-UHFFFAOYSA-N.
Synthesis and Manufacturing
The synthesis of Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate typically involves several steps, starting with readily available precursors. A common synthetic route includes the reaction of a suitable spiro intermediate with iodomethane under controlled conditions. This reaction is generally performed in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction.
For industrial production, advanced techniques like continuous flow reactors can be employed to enhance yield and purity by providing better control over reaction conditions.
Potential Applications
This compound has potential applications in various fields, including medicinal chemistry and materials science. Its ability to interact with biomolecules makes it a candidate for further exploration in drug development.
Biological Activity
The iodomethyl group in Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate serves as an electrophile that can react with nucleophilic sites on biomolecules. This interaction may lead to the formation of covalent bonds with target molecules, potentially altering their biological functions. Research suggests potential applications in antimicrobial or anticancer therapies due to its ability to interact with and modify critical biomolecules.
Tert-Butyl 3-(Iodomethyl)-2-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate
This compound has a similar structure but differs in the spiro ring configuration and the position of the iodomethyl group. It has a molecular formula of C15H26INO3 and a molecular weight of 395.28 g/mol .
Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate
This racemic form shares the same molecular formula and weight as the compound but has a different CAS number (2177258-37-4) .
Identifiers
| Identifier | Value |
|---|---|
| InChI Key | GXDDETCOIZTESK-UHFFFAOYSA-N |
| InChI String | InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3 |
Similar Compounds
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| Tert-Butyl 3-(Iodomethyl)-2-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate | C15H26INO3 | 395.28 g/mol |
| Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate | C14H24INO4 | 397.25 g/mol |
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